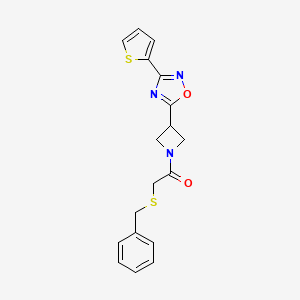
3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
Insecticidal and Antibacterial Potential : A study focused on synthesizing pyrimidine linked pyrazole heterocyclics, which showed promising insecticidal and antimicrobial activities. This research indicates the potential of pyrazole derivatives in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Cytotoxic Activity : Another research evaluated the cytotoxic properties of new tripodal compounds derived from pyrazole, including 4-{bis[(3,5-dimethyl-1H-pyrazole-1-yl)methyl]amino}butane-1-ol, against tumor cell lines. These compounds exhibited significant cytotoxicity, suggesting their potential as cancer therapeutic agents (Kodadi et al., 2007).
Chemical Properties and Applications
Molecular Dimerization : A study on 3,5-diaryl-1H-pyrazoles demonstrated the dimerization process through intermolecular hydrogen bonds. This insight into molecular interactions can be valuable in the design of novel organic materials (Zheng, Wang, & Fan, 2010).
Synthesis of Pyridine-Pyrimidines : Innovative synthesis methods have been developed for pyridine-pyrimidine derivatives using pyrazole compounds. These methods highlight the versatility of pyrazoles in synthesizing complex organic molecules with potential electronic and optical applications (Rahmani et al., 2018).
Material Science
Polymer Modification : Research into modifying poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including pyrazole derivatives, has shown improved thermal stability and significant antibacterial and antifungal activities. This application demonstrates the potential of pyrazole derivatives in enhancing material properties for medical use (Aly & El-Mohdy, 2015).
Corrosion Inhibition : Bipyrazole derivatives have been studied for their efficacy as corrosion inhibitors for iron in acidic media. These studies provide a foundation for developing new corrosion-resistant materials and coatings (Wang et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCOQMBDEKSPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

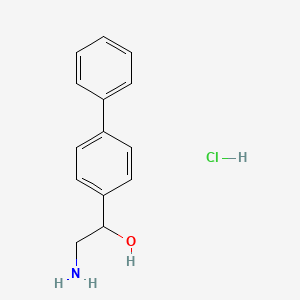
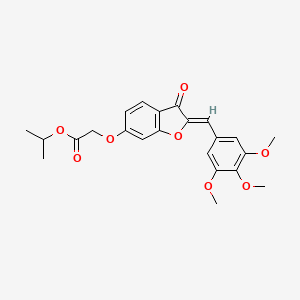
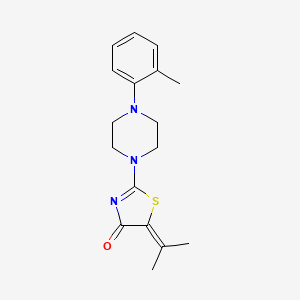
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B2696212.png)
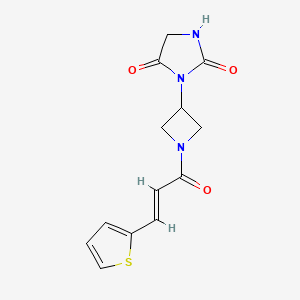
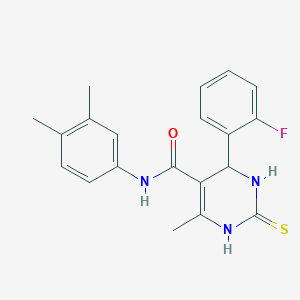
![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2696218.png)
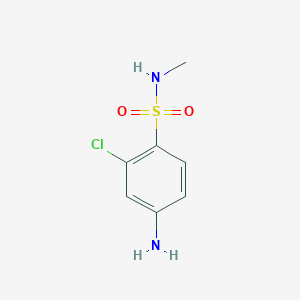
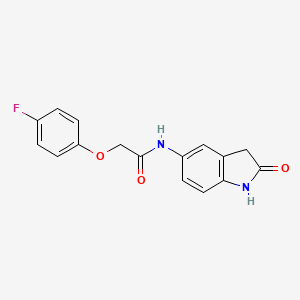
carboxamide](/img/structure/B2696225.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2696226.png)

![Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2696231.png)
